trans-1-Decalone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Structure and Properties

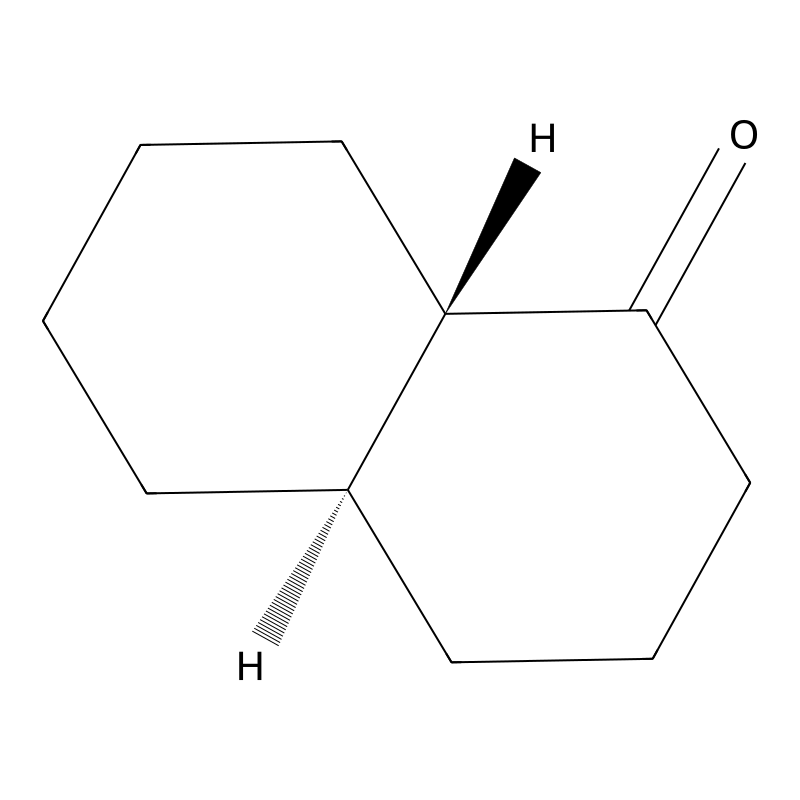

trans-1-Decalone is a bicyclic organic molecule with the chemical formula C₁₀H₁₆O. It belongs to a class of compounds known as decalones, which have a ten-carbon backbone with a ketone functional group. There are two stereoisomers of decalone, cis-1-decalone and trans-1-decalone. The "trans" prefix in trans-1-decalone refers to the specific spatial arrangement of its atoms.

- PubChem provides a detailed description of trans-1-Decalone's structure, identifiers, and synonyms: PubChem, trans-1-Decalone:

Applications in Organic Synthesis

trans-1-Decalone can serve as a starting material for the synthesis of more complex molecules. Researchers have utilized it in the preparation of various organic compounds, including:

Studies on Enzyme Activity

One area of research involving trans-1-decalone focuses on its role in understanding enzyme activity. Specifically, scientists have used trans-1-decalone as a substrate for ketoreductases, enzymes that catalyze the reduction of ketone groups. By studying how these enzymes interact with trans-1-decalone, researchers can gain insights into their function and potential applications in biotechnology. Sigma-Aldrich, 1-Decalone,mixture of cis and trans:

trans-1-Decalone is a cyclic ketone with the molecular formula C₁₀H₁₆O. It features a decalin structure, characterized by two fused cyclohexane rings, and possesses a double bond between carbon atoms in the ring system. This compound is notable for its stability and reactivity, making it a subject of interest in organic chemistry and various industrial applications.

The mechanism of action of trans-1-Decalone is not fully understood and depends on the specific context of its application. However, some studies suggest potential interactions with biological systems. For instance, research indicates its ability to modulate certain enzymes and cellular signaling pathways, although the exact mechanisms require further investigation [].

trans-1-Decalone finds applications across various fields:

- Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and flavorings.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules.

- Agricultural Chemistry: Potential use as an insecticide or fungicide due to its biological activities.

trans-1-Decalone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Decanol | Alcohol | Contains a hydroxyl group instead of a ketone |

| 2-Decanone | Ketone | Different position of the carbonyl group |

| 5-Methyl-trans-1-decalone | Methylated Decalone | Methyl group at position 5 alters properties |

| 9-Chloro-trans-1-decalone | Chlorinated Decalone | Chlorine substitution affects reactivity |

trans-1-Decalone is unique due to its specific configuration and reactivity patterns compared to these similar compounds. Its ability to undergo keto-enol tautomerization and participate in nucleophilic substitution sets it apart from simpler alcohols and other ketones.

The stereochemical complexity of trans-1-decalone originates from its bicyclic decalin framework, where two fused cyclohexane rings create a rigid molecular architecture with distinct spatial arrangements [1]. The fundamental distinction between cis and trans isomers of 1-decalone lies in the relative orientation of hydrogen atoms at the bridgehead carbons (C4a and C8a). In trans-1-decalone, these bridgehead hydrogens are positioned on opposite sides of the molecular plane, creating a more extended and thermodynamically stable conformation compared to its cis counterpart [1] [2].

The molecular formula C₁₀H₁₆O encompasses both stereoisomeric forms, yet their three-dimensional structures exhibit profound differences in stability and conformational behavior [3] [4]. Trans-1-decalone demonstrates superior thermodynamic stability, being approximately 2.7 kilocalories per mole more stable than cis-1-decalone [5]. This stability advantage arises from the equatorial-equatorial bridgehead bond arrangement in the trans isomer, which minimizes unfavorable 1,3-diaxial interactions that are prevalent in the cis configuration [1] [5].

The stereochemical assignment of trans-1-decalone follows International Union of Pure and Applied Chemistry nomenclature, with the systematic name (4aR,8aS)-octahydro-2H-naphthalen-1-one or its enantiomer (4aS,8aR)-octahydro-2H-naphthalen-1-one [3] [6]. The trans designation specifically refers to the spatial relationship between substituents at the ring junction, where the bridgehead atoms adopt opposite orientations relative to the carbonyl group [7] [8].

Table 1: Stereochemical Properties of trans-1-Decalone

| Property | Description | Reference |

|---|---|---|

| Ring Fusion Type | Trans-fused bicyclic system | Citation 5, 30 |

| Number of Stereogenic Centers | 2 defined stereocenters at C4a and C8a | Citation 13 |

| Bridgehead Stereochemistry | (4aR,8aS) or (4aS,8aR) configuration | Citation 4, 13 |

| Configurational Stability | Conformationally locked structure | Citation 5, 65 |

| Enantiomeric Forms | Two enantiomers: (4aR,8aS) and (4aS,8aR) | Citation 22 |

| Cis-Trans Isomerization | Possible via keto-enol tautomerization | Citation 11 |

| Ring Flipping | Not possible due to conformational rigidity | Citation 5, 65 |

| Optical Activity | Racemic mixture exhibits no net rotation | Citation 13 |

The interconversion between cis and trans forms can occur under specific conditions through keto-enol tautomerization mechanisms. Research has demonstrated that hydroxide ion-catalyzed equilibration facilitates the stereoselective production of trans-1-decalone from cis precursors, with high yields achieved through careful control of reaction conditions [9]. This isomerization process represents a valuable synthetic approach for obtaining the thermodynamically preferred trans isomer.

Bridgehead Chirality and Configurational Stability

The bridgehead carbons C4a and C8a in trans-1-decalone represent unique stereogenic centers that exhibit exceptional configurational stability due to the rigid bicyclic framework [6] [10]. Unlike typical tetrahedral carbon centers, these bridgehead positions are conformationally locked, preventing the standard inversion processes that characterize flexible chiral centers [5]. This configurational rigidity arises from the geometric constraints imposed by the fused ring system, where bond angles and distances are fixed by the cyclic structure.

The absolute configuration at these bridgehead centers follows the Cahn-Ingold-Prelog priority rules, resulting in either (4aR,8aS) or (4aS,8aR) designations for the two possible enantiomers [6]. The enhanced configurational stability of these centers has been quantified through computational studies, indicating that the barrier to stereochemical inversion is significantly higher than that observed in acyclic systems [10]. This stability is attributed to the sequestering effect of the rigid bicyclic framework, which prevents the molecular flexibility required for configurational changes.

Nuclear magnetic resonance spectroscopy provides definitive evidence for the configurational assignments of bridgehead centers in trans-1-decalone. The characteristic coupling patterns observed in proton nuclear magnetic resonance spectra reflect the fixed axial-equatorial relationships between bridgehead protons and adjacent methylene groups [11] [12]. These spectroscopic signatures serve as reliable indicators of the trans configuration and enable differentiation from cis isomers.

Table 2: Comparison of Cis vs Trans Decalone Systems

| Feature | Cis-1-Decalone | Trans-1-Decalone |

|---|---|---|

| Ring Junction Geometry | Cis-fused rings | Trans-fused rings |

| Bridgehead H Orientation | Same side (both axial or equatorial) | Opposite sides (equatorial-equatorial) |

| Conformational Flexibility | Flexible, can undergo ring flips | Rigid, conformationally locked |

| Relative Stability | Less stable | More stable by ~2.7 kcal/mol |

| Steric Interactions | Significant 1,3-diaxial interactions | Minimal steric interactions |

| Ring Strain | Higher strain energy | Lower strain energy |

The conformational rigidity of trans-1-decalone extends beyond simple configurational stability to encompass complete inhibition of ring-flipping processes [1] [5]. While cyclohexane rings typically undergo rapid chair-chair interconversion at room temperature, the fused nature of the decalin system in trans-1-decalone prevents this conformational mobility. This phenomenon contrasts with cis-1-decalone, which retains some degree of conformational flexibility and can undergo limited ring-flipping motions [1].

The biological implications of bridgehead chirality in trans-1-decalone have been investigated through enzyme-substrate interaction studies. Ketoreductase enzymes demonstrate remarkable selectivity for specific enantiomers, with research indicating that (4aS,8aR)-trans-1-decalone is preferentially reduced to (1S,4aS,8aR)-trans-decalol, while the (4aR,8aS) enantiomer follows a different stereochemical pathway [13] [14]. These findings underscore the importance of bridgehead configuration in determining the stereochemical outcome of enzymatic transformations.

Enantiomeric Pair Formation and Resolution Techniques

Trans-1-decalone exists as an enantiomeric pair comprising (4aR,8aS) and (4aS,8aR) stereoisomers, each representing non-superimposable mirror images with identical physical properties but opposite optical rotations [6] [14]. The formation of these enantiomeric pairs occurs during synthetic processes when chiral induction is absent, resulting in racemic mixtures that require specialized separation techniques for enantiomeric enrichment.

The resolution of trans-1-decalone enantiomers has been achieved through multiple methodological approaches, each offering distinct advantages in terms of efficiency, selectivity, and scalability [15] [16]. Asymmetric synthesis represents the most direct approach for obtaining enantiomerically enriched trans-1-decalone. The utilization of isopinocampheylchloroborane etherate (IpcBHCl·Et₂O) in asymmetric cyclic hydroboration reactions has demonstrated exceptional efficacy, yielding trans-1-decalone with enantiomeric excesses reaching 84-99% [16] [17]. This method exploits the chiral auxiliary properties of the isopinocampheyl group to direct the stereochemical outcome of the ring-forming reaction.

Chromatographic separation techniques employing chiral stationary phases have proven effective for analytical and preparative resolution of trans-1-decalone enantiomers [18] [19]. Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose derivatives, demonstrate excellent enantioselectivity for decalone systems [19]. The separation mechanism relies on differential binding interactions between enantiomers and the chiral selector, with hydrogen bonding, π-π interactions, and hydrophobic effects contributing to chiral recognition [18].

Table 3: Resolution Techniques for trans-1-Decalone Enantiomers

| Method | Technique | Enantiomeric Excess | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Asymmetric cyclic hydroboration with IpcBHCl·Et₂O | 84-99% ee | Citation 38, 40 |

| Chiral Chromatography | Polysaccharide-based chiral stationary phases | Variable, depends on conditions | Citation 39, 41 |

| Diastereomeric Salt Formation | Formation with chiral acids/bases | Up to 95% ee | Citation 36, 50 |

| Enzymatic Resolution | Ketoreductase-mediated selective reduction | High selectivity observed | Citation 14, 22 |

| Crystallization Resolution | Spontaneous resolution or preferential crystallization | Depends on crystallization conditions | Citation 36 |

Diastereomeric salt formation provides an alternative resolution strategy that exploits the differential solubility properties of diastereomeric complexes formed between racemic trans-1-decalone and chiral resolving agents [15] [20]. The success of this approach depends on the selection of appropriate chiral acids or bases that form crystalline salts with preferential incorporation of one enantiomer. Research has demonstrated that conformationally stable bicyclic ketones such as trans-1-decalone are particularly amenable to resolution through chiral base complexation [20].

Enzymatic resolution techniques leverage the inherent enantioselectivity of biological catalysts to achieve stereoselective transformations [13] [14]. Ketoreductase enzymes have been extensively studied for their ability to distinguish between trans-1-decalone enantiomers, with molecular dynamics simulations revealing the structural basis for this selectivity [14]. The enzyme active site architecture creates distinct binding environments for each enantiomer, resulting in preferential reduction of one stereoisomer over the other.

The mechanistic understanding of enzymatic selectivity has been enhanced through computational studies that examine the frequency of reactive conformations and binding affinities for each enantiomer [14]. These investigations reveal that the formation of specific alcohol products (S-trans-1-decalol or R-trans-1-decalol) arises primarily from the reduction of the corresponding trans-1-decalone enantiomers ((4aS,8aR)-1 or (4aR,8aS)-1, respectively), demonstrating the critical importance of substrate configuration in determining product stereochemistry.

Crystallization-based resolution methods exploit differences in crystal packing arrangements between enantiomers or their diastereomeric derivatives [15]. While spontaneous resolution of trans-1-decalone itself is uncommon, the formation of inclusion complexes or co-crystals with chiral auxiliaries can facilitate enantiomeric separation. The success of crystallization resolution depends on careful control of solvent conditions, temperature, and concentration to promote selective crystallization of the desired enantiomer.